2-Amino-5-hydroxybenzene-1-sulfonic acid
Description
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Structure
3D Structure
Properties
CAS No. |
2835-05-4 |
|---|---|
Molecular Formula |
C6H7NO4S |
Molecular Weight |
189.19 g/mol |
IUPAC Name |
2-amino-5-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C6H7NO4S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3,8H,7H2,(H,9,10,11) |
InChI Key |
CUJUIWCKLGAJMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)O)N |
Origin of Product |
United States |
Amino Group Nh₂ :
Nucleophilicity and Basicity: The primary amino group is nucleophilic and acts as a site for reactions with electrophiles. Its most common reaction is condensation with aldehydes and ketones to form Schiff bases (imines). nih.gov This reaction is highly selective for the primary amine and is often efficient, with reported yields of 80-85% under reflux conditions. researchgate.net
Directing Effect in Electrophilic Aromatic Substitution: The amino group is a powerful activating, ortho-, para-directing group. It strongly enhances the rate of substitution on the aromatic ring.
Hydroxyl Group Oh :
Acidity and Nucleophilicity: The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide ion, which is a strong nucleophile. This allows for O-alkylation and O-acylation reactions.
Directing Effect: Like the amino group, the hydroxyl group is also a strong activating, ortho-, para-director for electrophilic aromatic substitution.
Sulfonic Acid Group So₃h :
Acidity and Solubility: This is a strong acid group, making the molecule highly soluble in water. It can form salts with bases.
Directing Effect: The sulfonic acid group is a deactivating, meta-directing group. This effect is generally weaker than the activating effects of the -NH₂ and -OH groups.
Reversibility: Sulfonation can be a reversible reaction. Under certain conditions (e.g., heating with dilute acid), the -SO₃H group can be removed (desulfonation).
| Functional Group | Type of Reaction | Selectivity | Efficiency Factors |
|---|---|---|---|
| Amino (-NH₂) | Schiff Base Formation | Highly selective for primary amines over other functional groups. | Efficient with aldehydes/ketones, often catalyzed by acid or base. |
| Hydroxyl (-OH) | Electrophilic Aromatic Substitution | Strongly ortho-, para-directing (activates positions 4 and 6). | Highly efficient due to strong ring activation. |
| Aromatic Ring | Electrophilic Aromatic Substitution | Regioselectivity is controlled by the dominant activating groups (-NH₂, -OH). | Reaction rates are high due to the strongly activated ring system. |
| Sulfonic Acid (-SO₃H) | Desulfonation | Can be selectively removed under specific conditions (e.g., steam/acid). | Dependent on reaction temperature and acid concentration. |
Reactivity and Reaction Mechanisms of 2 Amino 5 Hydroxybenzene 1 Sulfonic Acid
Electrophilic Aromatic Substitution Pathways
The benzene (B151609) ring of 2-Amino-5-hydroxybenzene-1-sulfonic acid is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the strongly electron-donating amino and hydroxyl groups. The outcome of EAS reactions is determined by the directing effects of all three substituents.
Activating and Directing Effects : Both the amino (-NH2) and hydroxyl (-OH) groups are powerful activating groups and are ortho, para-directors. They increase the electron density of the aromatic ring, particularly at the positions ortho and para to themselves, making the ring more susceptible to attack by electrophiles. libretexts.org
Deactivating and Directing Effects : The sulfonic acid (-SO3H) group is a strong deactivating group and a meta-director due to its electron-withdrawing nature. libretexts.org
In this compound, the activating effects of the amino and hydroxyl groups dominate over the deactivating effect of the sulfonic acid group. The positions available for substitution are C3, C4, and C6.
The -NH2 group at C2 directs to C4 (para) and C6 (ortho).
The -OH group at C5 directs to C4 (ortho) and C6 (ortho).
The -SO3H group at C1 directs to C3 (meta).
The concerted ortho, para-directing influence of the highly activating amino and hydroxyl groups makes positions 4 and 6 the most probable sites for electrophilic attack. Position 3 is less favored as it is only activated by the meta-directing sulfonic acid group and is subject to some steric hindrance from the adjacent substituents. Therefore, reactions like nitration or halogenation are expected to yield predominantly 4- and 6-substituted products.
The general mechanism for EAS involves two main steps:
Attack of the electrophile (E+) by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. masterorganicchemistry.com
Deprotonation of the sigma complex by a weak base to restore the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Influence | Favored Positions for Substitution |
|---|---|---|---|---|---|
| -NH₂ | C2 | Electron-donating (Resonance) | Strongly Activating | ortho, para | C4, C6 |
| -OH | C5 | Electron-donating (Resonance) | Strongly Activating | ortho, para | C4, C6 |
| -SO₃H | C1 | Electron-withdrawing (Inductive & Resonance) | Strongly Deactivating | meta | C3 |
Nucleophilic Reactivity of Amino and Hydroxyl Groups
Both the amino and hydroxyl groups possess lone pairs of electrons, making them nucleophilic centers capable of reacting with electrophiles.
The nitrogen atom of the amino group is a potent nucleophile. One of its most significant reactions is diazotization, which involves treatment with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C). The amino group attacks the nitrosonium ion (NO⁺) electrophile. A series of proton transfers and the elimination of a water molecule lead to the formation of a stable aromatic diazonium salt. nih.gov These diazonium salts are versatile intermediates, particularly in the synthesis of azo dyes. nih.govyoutube.com The amino group can also undergo acylation with acyl chlorides or anhydrides to form amides, and alkylation with alkyl halides.
The oxygen atom of the hydroxyl group is also nucleophilic, though generally less so than the amino group in a neutral molecule. Its reactivity is significantly enhanced under basic conditions, where it is deprotonated to form a highly nucleophilic phenoxide ion. This anion can readily participate in reactions such as Williamson ether synthesis (reaction with alkyl halides to form ethers) and esterification (reaction with acyl chlorides or carboxylic acids to form esters). smolecule.com
In competitive reactions, the greater nucleophilicity of the amino group often allows for its selective reaction in the presence of a hydroxyl group under neutral or acidic conditions.
Redox Behavior and Electrochemical Properties
The redox behavior of this compound is primarily associated with the aminophenol moiety. Aminophenols are readily oxidized, a property that can be studied using electrochemical techniques like cyclic voltammetry. The presence of two electron-donating groups (-NH2 and -OH) on the benzene ring lowers the oxidation potential, making the molecule susceptible to oxidation.
The electrochemical oxidation of aminophenols is generally an irreversible process that involves the transfer of electrons and protons. For instance, the cyclic voltammetry of p-aminophenol, a structurally related compound, shows a well-defined oxidation peak (anodic peak) corresponding to its oxidation to the corresponding quinoneimine. researchgate.netresearchgate.net During the reverse scan, a reduction peak (cathodic peak) may be observed, corresponding to the reduction of the quinoneimine back to the aminophenol. ijnc.ir
The oxidation mechanism is complex and pH-dependent. At a glassy carbon electrode, the process for a p-aminophenol analogue can be described as a two-electron, two-proton transfer to form a quinoneimine species. This species can then undergo hydrolysis to form benzoquinone and ammonia. The peak potential and current are influenced by factors such as pH, scan rate, and the concentration of the analyte. researchgate.netmdpi.com The sulfonic acid group, being electron-withdrawing, would be expected to make the oxidation of this compound slightly more difficult (occur at a more positive potential) compared to an unsubstitued aminophenol.
| Parameter | Description | Typical Value (vs. SCE/Ag/AgCl) | Conditions |
|---|---|---|---|
| Epa (Anodic Peak Potential) | Potential at which oxidation occurs | ~ +0.3 V to +0.6 V | pH-dependent; Carbon-based electrode |
| Epc (Cathodic Peak Potential) | Potential at which reduction of the oxidized product occurs | ~ -0.1 V to +0.2 V | |
| Process Type | Nature of the electrode reaction | Quasi-reversible to Irreversible | Dependent on pH and subsequent chemical reactions |
Hydrogen Bonding Networks and Intermolecular Interactions
The presence of three highly polar functional groups capable of acting as both hydrogen bond donors and acceptors allows this compound to form extensive and robust intermolecular hydrogen bonding networks.
Hydrogen Bond Donors : The -NH₂ group, the -OH group, and the acidic proton of the -SO₃H group.
Hydrogen Bond Acceptors : The lone pairs on the nitrogen of the -NH₂ group, the oxygen of the -OH group, and the three oxygen atoms of the -SO₃H group.
In the solid state, these groups are expected to engage in a complex three-dimensional network of hydrogen bonds. Likely interactions include:
O-H···O bonds between the hydroxyl group and the sulfonate oxygens.
N-H···O bonds between the amino group and the sulfonate or hydroxyl oxygens.
O-H···N bonds between the hydroxyl group and the amino nitrogen.
These strong intermolecular forces are responsible for the compound's solid nature and relatively high melting point. The zwitterionic form, where the acidic sulfonic acid protonates the basic amino group, is also possible, leading to strong N⁺-H···O⁻S ionic interactions. Such extensive hydrogen bonding also plays a crucial role in the molecule's solubility in polar solvents like water. In related sulfonamide crystal structures, strong intermolecular hydrogen bonds and π-π stacking interactions are the primary forces governing the molecular packing. nih.gov
Mechanistic Insights into Derivatization Reactions
Derivatization of this compound typically targets the nucleophilic amino and hydroxyl groups. A primary example is its use in the synthesis of azo dyes, which hinges on the derivatization of the amino group.
The mechanism involves two key stages:
Diazotization : As described in section 4.2, the amino group is converted into a diazonium salt (-N₂⁺) using nitrous acid at low temperatures. The mechanism proceeds via the formation of an N-nitrosamine intermediate, which then tautomerizes and dehydrates under acidic conditions to yield the highly reactive diazonium ion. nih.gov
Azo Coupling : The resulting diazonium ion is a weak electrophile. It reacts with an electron-rich coupling component (typically a phenol (B47542) or an aromatic amine) in an electrophilic aromatic substitution reaction. nih.gov The coupling partner must be highly activated for the reaction to proceed. For instance, when coupling with a phenol, the reaction is typically carried out under mild alkaline conditions to generate the more reactive phenoxide ion. youtube.com The diazonium ion then attacks the para position of the coupling component, leading to the formation of a new C-N bond and, after rearomatization, the characteristic azo (-N=N-) linkage that defines this class of dyes. youtube.com
Other derivatization reactions include acylation of the amino group to form amides or the hydroxyl group to form esters, providing pathways to a wide range of functionalized molecules.
Coordination Chemistry of 2 Amino 5 Hydroxybenzene 1 Sulfonic Acid Complexes
Ligand Design and Metal Ion Complexation
The design of ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored properties. 2-Amino-5-hydroxybenzene-1-sulfonic acid presents multiple potential coordination sites: the nitrogen atom of the amino group, the oxygen atoms of the hydroxyl and sulfonic acid groups. This multi-functionality allows it to act as a monodentate, bidentate, or even a bridging ligand.
The amino and hydroxyl groups are positioned ortho to each other, making them suitable for forming a stable five-membered chelate ring with a metal ion. The sulfonic acid group, being sterically more distant, might coordinate to an adjacent metal center, leading to the formation of polynuclear complexes or coordination polymers. The solubility of the ligand in aqueous media, enhanced by the sulfonic acid group, is an advantageous property for its use in biological and catalytic applications in aqueous environments.
The choice of metal ion for complexation would be dictated by the desired application. For instance, paramagnetic transition metals like manganese(II), iron(II/III), cobalt(II), and nickel(II) would be of interest for their magnetic properties. On the other hand, platinum(II), palladium(II), and ruthenium(II) complexes are often explored for their potential catalytic and medicinal applications.
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes with this compound would likely be achieved by reacting a soluble salt of the desired metal (e.g., chloride, sulfate, or acetate) with the ligand in a suitable solvent. The reaction conditions, such as pH, temperature, and stoichiometry, would be critical in determining the final product. The pH, in particular, would influence the protonation state of the functional groups and thus their coordinating ability.
The structural elucidation of the resulting complexes would rely on a combination of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: To identify the coordination of the functional groups by observing shifts in their characteristic vibrational frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR would provide information about the ligand's environment upon coordination.
X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.
Elemental Analysis: To confirm the stoichiometry of the metal-ligand complex.
The coordination bonds in these complexes would be formed by the donation of electron pairs from the nitrogen and oxygen atoms of the ligand to the vacant orbitals of the metal ion. The nature of these bonds would have both covalent and electrostatic character, depending on the metal ion and the ligand's charge. The strength of these bonds would influence the stability of the resulting complexes.
Electronic Structure and Magnetic Properties of Complexes
The electronic structure of the metal complexes would be described by theories such as Crystal Field Theory and Ligand Field Theory. These theories explain the splitting of the d-orbitals of the metal ion in the presence of the ligand field, which in turn determines the electronic and magnetic properties of the complex.
For complexes with unpaired electrons (paramagnetic complexes), the magnetic susceptibility would be a key property to measure. The effective magnetic moment (µeff), calculated from magnetic susceptibility data, can provide information about the number of unpaired electrons and the spin state of the metal ion.
Table 1: Theoretical Magnetic Moments for Octahedral Complexes
| Metal Ion | d-electron configuration | Spin State | Unpaired Electrons (n) | Theoretical Magnetic Moment (µeff) in Bohr Magnetons (BM) |
|---|---|---|---|---|
| Mn(II) | d5 | High Spin | 5 | 5.92 |
| Fe(II) | d6 | High Spin | 4 | 4.90 |
| Fe(III) | d5 | High Spin | 5 | 5.92 |
| Co(II) | d7 | High Spin | 3 | 3.87 |
| Ni(II) | d8 | - | 2 | 2.83 |
Note: This table presents theoretical spin-only magnetic moments. Actual experimental values may differ due to orbital contributions.
Stability and Lability of Metal Complexes
The stability of the metal complexes in solution is a crucial parameter, often quantified by the formation constant (Kf) or stability constant (β). A high formation constant indicates a thermodynamically stable complex. The chelate effect, resulting from the bidentate coordination of the amino and hydroxyl groups, is expected to contribute significantly to the stability of these complexes.
The lability of a complex refers to the rate at which ligands can be exchanged. This property is important for applications where the complex needs to interact with a substrate, such as in catalysis. The lability is influenced by factors like the charge and size of the metal ion and the d-electron configuration.
Catalytic Applications of Metal Complexes
Metal complexes are widely used as catalysts in a variety of organic transformations. Complexes of this compound could potentially be explored as catalysts for reactions such as:
Oxidation reactions: The redox-active nature of some transition metals could be harnessed for catalytic oxidations.
C-C coupling reactions: Palladium and copper complexes are well-known catalysts for cross-coupling reactions.
Asymmetric catalysis: If the ligand is modified to be chiral, its metal complexes could be used for enantioselective synthesis.
The sulfonic acid group could play a beneficial role by enhancing the catalyst's solubility in polar or aqueous solvents, which is advantageous for "green" chemistry applications.
Table 2: Potential Catalytic Applications
| Metal Ion | Potential Reaction Type | Example |
|---|---|---|
| Palladium(II) | C-C Cross-Coupling | Suzuki, Heck, Sonogashira reactions |
| Copper(I/II) | Click Chemistry, Oxidation | Azide-alkyne cycloadditions, Phenol (B47542) oxidations |
| Ruthenium(II/III) | Hydrogenation, Metathesis | Reduction of ketones, Olefin metathesis |
While specific experimental data on the coordination chemistry of this compound is currently lacking in the scientific literature, its molecular structure suggests it could be a highly versatile ligand. Theoretical considerations point towards its potential to form stable complexes with a range of metal ions, exhibiting interesting structural, electronic, and magnetic properties. Further research into the synthesis and characterization of these complexes is warranted to explore their potential applications in areas such as catalysis and materials science.
Advanced Spectroscopic and Analytical Characterization of 2 Amino 5 Hydroxybenzene 1 Sulfonic Acid Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of the molecular structure of 2-Amino-5-hydroxybenzene-1-sulfonic acid by providing information on the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons. The substitution pattern (amino at C2, hydroxyl at C5, and sulfonic acid at C1) creates a specific splitting pattern for the three protons on the benzene (B151609) ring.
H-3: This proton is adjacent to the amino group and is expected to appear as a doublet.
H-4: Situated between the amino and hydroxyl groups, this proton would likely resonate as a doublet of doublets.
H-6: This proton is adjacent to the sulfonic acid group and would appear as a doublet.
The protons of the amino (-NH₂), hydroxyl (-OH), and sulfonic acid (-SO₃H) groups are acidic and their signals are typically broad. Their chemical shifts are highly dependent on the solvent, concentration, and temperature, and they may undergo exchange with deuterium in solvents like D₂O, leading to their disappearance from the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| H-3 | 6.5 - 7.0 | Doublet (d) |
| H-4 | 6.8 - 7.2 | Doublet of Doublets (dd) |
| H-6 | 7.2 - 7.6 | Doublet (d) |
| -NH₂ | Variable (Broad) | Singlet (s) |
| -OH | Variable (Broad) | Singlet (s) |
Note: The predicted values are based on standard chemical shift ranges for substituted benzene derivatives. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the six aromatic carbons, as the substitution pattern removes any symmetry that would make carbons chemically equivalent. The chemical shifts are influenced by the nature of the attached substituent.
C-1 (ipso-carbon to -SO₃H): Expected to be significantly downfield.
C-2 (ipso-carbon to -NH₂): Shift influenced by the strong electron-donating amino group.
C-3: Shielded by the adjacent amino group.
C-4: Influenced by both the amino and hydroxyl groups.
C-5 (ipso-carbon to -OH): Shift determined by the electron-donating hydroxyl group.
C-6: Influenced by the adjacent sulfonic acid group.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Attached Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| C-1 | -SO₃H | 145 - 155 |
| C-2 | -NH₂ | 140 - 150 |
| C-3 | -H | 110 - 120 |
| C-4 | -H | 115 - 125 |
| C-5 | -OH | 150 - 160 |
Note: These are estimated ranges. The actual shifts depend on the solvent and experimental conditions.
Heteronuclear NMR (e.g., ¹¹⁹Sn NMR) for Metal Complexes
While this compound can act as a ligand to form metal complexes, specific studies employing heteronuclear NMR, such as ¹¹⁹Sn NMR for tin complexes, are not widely reported in the literature. Such studies would be valuable for characterizing the coordination environment around the metal center, including coordination number and geometry, by analyzing the chemical shifts and coupling constants of the metal nucleus.
Vibrational Spectroscopy: FT-IR and Raman Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
The FT-IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its key functional groups.
O-H and N-H Stretching: Broad bands in the high-frequency region (3200-3600 cm⁻¹) are expected due to O-H (hydroxyl) and N-H (amino) stretching vibrations.
S=O Stretching: Strong, characteristic absorptions for the symmetric and asymmetric stretching of the S=O bonds in the sulfonic acid group are expected between 1000 and 1250 cm⁻¹.
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the benzene ring.
C-O and C-N Stretching: These vibrations typically appear in the fingerprint region (1000-1300 cm⁻¹).
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the benzene ring and the S=O group, which are often strong in Raman spectra.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| -OH (hydroxyl) | O-H Stretch | 3200 - 3600 (Broad) |
| -NH₂ (amino) | N-H Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| -SO₃H | S=O Asymmetric Stretch | 1150 - 1250 |
| -SO₃H | S=O Symmetric Stretch | 1030 - 1080 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are employed to study the electronic transitions and photophysical properties of molecules.
The UV-Vis spectrum of this compound is dominated by π→π* transitions within the substituted benzene ring. The presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, known as auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The absorption spectrum is also likely to be sensitive to pH, as protonation or deprotonation of the amino, hydroxyl, and sulfonic acid groups will alter the electronic structure of the molecule. For instance, studies on the related compound 2-phenylbenzimidazole-5-sulfonic acid show significant pH-dependent shifts in its UV-vis absorption spectra. researchgate.net
Photophysical Properties and Chromophore Behavior
The chromophore in this molecule is the benzene ring, whose electronic properties are modulated by the attached functional groups. The electron-donating -NH₂ and -OH groups increase the electron density of the π-system, facilitating electronic excitation.
Many aromatic amines and phenols are known to be fluorescent, emitting light upon relaxation from an excited electronic state. Therefore, this compound is expected to exhibit fluorescence. The fluorescence properties, including the emission wavelength and quantum yield, would be strongly influenced by the solvent polarity and pH. Research on Schiff bases derived from the isomer 3-amino-4-hydroxybenzenesulfonic acid has shown that substituents significantly influence fluorescence signals, with effects such as intersystem crossing and intramolecular charge transfer (ICT) playing a key role. researchgate.net Similar mechanisms would likely govern the photophysical behavior of this compound, making it a potentially interesting system for sensor applications.
Table 4: Summary of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-amino-4-hydroxybenzenesulfonic acid |
| 2-phenylbenzimidazole-5-sulfonic acid |
Solvatochromic and Acidochromic Responses
The electronic absorption spectrum of this compound is highly sensitive to the surrounding chemical environment, a phenomenon attributable to its multiple functional groups capable of engaging in specific and non-specific interactions. This sensitivity manifests as solvatochromism (changes in color or spectral properties with solvent polarity) and acidochromism (changes with pH).
Solvatochromic Effects: The aminophenol framework contains both hydrogen bond donor (-OH, -NH2) and acceptor (oxygen and nitrogen atoms) sites, as well as a highly polar sulfonic acid group. In polar protic solvents, strong hydrogen bonding interactions with the hydroxyl, amino, and sulfonate moieties are expected to stabilize the ground state more than the excited state, leading to a blue shift (hypsochromic shift) in the absorption maxima compared to nonpolar solvents. Conversely, in polar aprotic solvents, dipole-dipole interactions would dominate. The specific spectral shifts are a complex function of the solvent's polarity, polarizability, and hydrogen bonding capabilities.
Acidochromic Effects: The compound's UV-visible absorption profile is also markedly dependent on pH due to the protonation/deprotonation equilibria of the amino, hydroxyl, and sulfonic acid groups. The sulfonic acid group is strongly acidic and exists predominantly as the sulfonate anion (-SO3⁻) across a wide pH range. The amino group (a weak base) and the phenolic hydroxyl group (a weak acid) are the primary contributors to acidochromic behavior in typical aqueous pH ranges.
In acidic media (low pH): The amino group is protonated to form an ammonium cation (-NH3⁺). This conversion significantly alters the electronic properties of the benzene ring, typically causing a shift in the absorption bands.
In neutral to basic media (increasing pH): The phenolic proton is lost, forming a phenoxide anion (-O⁻). This deprotonation introduces a powerful electron-donating group, which often results in a pronounced red shift (bathochromic shift) of the absorption maximum and an increase in its intensity (hyperchromic effect).
These pH-dependent spectral changes can be utilized to determine the pKa values of the amino and hydroxyl groups through spectrophotometric titration.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. The compound has a monoisotopic mass of approximately 189.01 Da.
Using soft ionization techniques such as electrospray ionization (ESI), the molecule can be readily ionized. In positive-ion mode, it is expected to form the protonated molecule [M+H]⁺ at m/z 190.02. In negative-ion mode, the deprotonated molecule [M-H]⁻ at m/z 188.00 would be observed, likely corresponding to the loss of the acidic sulfonic acid proton.
Tandem mass spectrometry (MS/MS) provides detailed structural information through collision-induced dissociation (CID) of the precursor ion. The fragmentation pattern is dictated by the relative bond strengths and the stability of the resulting fragment ions. For aromatic sulfonic acids, characteristic fragmentation pathways involve the sulfur-containing moiety. A key fragmentation is the neutral loss of sulfur trioxide (SO₃, 80 Da) or sulfur dioxide (SO₂, 64 Da). The loss of SO₂ from protonated arylsulfonamides has been identified as a common rearrangement pathway nih.govresearchgate.net. Desulfonation, or the cleavage of the C-S bond, is another expected fragmentation route for aromatic sulfonic acids researchgate.net.
Based on these principles, a table of predicted major fragments for the [M+H]⁺ precursor ion is presented below.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Predicted) | Notes |
|---|---|---|---|---|
| 190.02 | [M+H-H₂O]⁺ | H₂O (18.01 Da) | 172.01 | Loss of water from the hydroxyl group. |
| 190.02 | [M+H-SO₂]⁺ | SO₂ (63.96 Da) | 126.06 | Characteristic loss for aromatic sulfonamides/sulfonic acids via rearrangement nih.govresearchgate.net. |
| 190.02 | [M+H-SO₃]⁺ | SO₃ (79.96 Da) | 110.06 | Loss of sulfur trioxide, a common fragmentation for sulfonic acids. |
Electrochemical Techniques for Redox Characterization
Electrochemical methods, particularly cyclic voltammetry (CV), are powerful for investigating the redox behavior of this compound. The molecule contains an aminophenol core, which is known to be electrochemically active. researchgate.netcore.ac.uk The relative position of the amino and hydroxyl groups influences the electrochemical properties.
In a typical CV experiment, the aminophenol moiety is expected to undergo an irreversible or quasi-reversible oxidation process. The oxidation of aminophenols involves the transfer of electrons and protons, making the process pH-dependent. core.ac.ukd-nb.info For instance, studies on p-aminophenol have shown that it undergoes a two-electron, two-proton oxidation to form p-quinoneimine, which can then hydrolyze to p-benzoquinone. asdlib.org
The oxidation potential of this compound would be influenced by its substituents. The electron-donating effects of the amino and hydroxyl groups facilitate oxidation, while the electron-withdrawing sulfonic acid group would be expected to make the oxidation slightly more difficult, shifting the oxidation peak to a more positive potential compared to unsubstituted aminophenol.
Repeated cycling of the potential can lead to the electropolymerization of the compound on the electrode surface, forming a conductive or semi-conductive polymer film. researchgate.netijnc.ir This process is often observed with aminophenols and results in the appearance of new redox couples in the voltammogram, corresponding to the oxidation and reduction of the polymer film itself. core.ac.ukresearchgate.net
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids.
Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous structural data, including bond lengths, bond angles, and intermolecular interactions. For this compound, SC-XRD analysis is expected to reveal that the molecule crystallizes as a zwitterion. This is a common feature for aminobenzenesulfonic acids like sulfanilic acid, where the acidic proton from the sulfonic acid group is transferred to the basic amino group, resulting in a structure with a sulfonate anion (-SO₃⁻) and an anilinium cation (-NH₃⁺). wikipedia.orgatamanchemicals.com
The crystal packing would be dominated by an extensive three-dimensional network of strong intermolecular hydrogen bonds. The primary interactions would occur between the anilinium group (donor) and the sulfonate oxygen atoms (acceptor), as well as interactions involving the phenolic hydroxyl group. These N-H···O and O-H···O hydrogen bonds are the principal forces governing the supramolecular architecture in the solid state.
| Parameter | Description |
|---|---|
| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | Describes the symmetry elements within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles defining the repeating unit of the crystal lattice. |
| Bond Lengths & Angles | Precise measurements of intramolecular distances and angles. |
| Hydrogen Bonding Geometry | Distances and angles of intermolecular interactions (e.g., N-H···O, O-H···O). |
| Zwitterionic State Confirmation | Determination of proton positions, confirming the -NH₃⁺ and -SO₃⁻ moieties. |
Powder X-ray diffraction (PXRD) is a complementary technique used for the analysis of polycrystalline materials. It generates a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase. PXRD is primarily used for:
Phase Identification: Confirming the identity of a synthesized bulk sample by comparing its experimental PXRD pattern to a reference pattern, which can be simulated from single-crystal data.
Purity Assessment: Detecting the presence of crystalline impurities or different polymorphic forms. For some aminobenzenesulfonic acids, the existence of multiple crystal forms (polymorphs) has been reported, which would be distinguishable by their unique PXRD patterns. wikipedia.org
Monitoring Structural Changes: Observing shifts in diffraction peaks that may occur due to changes in temperature, pressure, or hydration state.
The analysis involves recording the intensity of scattered X-rays as a function of the scattering angle (2θ), yielding a diffractogram with a series of peaks at characteristic positions and intensities for the crystalline material.
Theoretical and Computational Chemistry Studies on 2 Amino 5 Hydroxybenzene 1 Sulfonic Acid
Quantum Chemical Calculations
Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A small HOMO-LUMO gap generally suggests high chemical reactivity and polarizability. The spatial distribution of the HOMO indicates the regions of the molecule most likely to donate electrons in a reaction (nucleophilic sites), while the LUMO distribution highlights the regions most likely to accept electrons (electrophilic sites).
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density within a molecule. It investigates interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. This analysis provides a detailed picture of hyperconjugation and charge transfer within the molecule, helping to explain the stability arising from electron delocalization from lone pairs or bonding orbitals into anti-bonding orbitals. guidechem.com
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-deficient regions. Typically, red-colored areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue-colored areas represent positive potential (electron-deficient, susceptible to nucleophilic attack). Green areas denote regions of neutral potential. MEP maps are instrumental in predicting molecular reactivity and intermolecular interaction sites.
Non-Covalent Interactions and Supramolecular Assembly Prediction
This area of computational chemistry focuses on the weaker interactions that govern how molecules recognize and bind to one another to form larger, organized structures known as supramolecular assemblies. These non-covalent interactions include hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions. Computational methods can predict the preferred modes of intermolecular interactions and the likely geometries of dimers or larger aggregates in the solid state or in solution, providing insight into crystal packing and self-assembly processes.
Molecular Mechanics and Dynamics Simulations
No specific data found in the searched literature.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
No specific data found in the searched literature.
Structure Property Relationships of 2 Amino 5 Hydroxybenzene 1 Sulfonic Acid Derivatives
Influence of Substituent Effects on Electronic Transitions
The electronic absorption spectra of 2-amino-5-hydroxybenzene-1-sulfonic acid derivatives, typically measured using UV-Vis spectroscopy, are highly sensitive to the nature and position of substituents on the aromatic ring. These substituents can modify the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the wavelength of maximum absorption (λmax).
The electronic transitions observed in these molecules are generally of two types: π→π* transitions associated with the aromatic system and n→π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms in the amino and hydroxyl groups. The introduction of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or additional hydroxyl (-OH) groups, or electron-withdrawing groups (EWGs) such as nitro (-NO₂) or formyl (-CHO), can cause significant shifts in the absorption bands.
Electron-Donating Groups (EDGs): EDGs increase the electron density of the aromatic ring, raising the energy of the HOMO more than the LUMO. This reduces the HOMO-LUMO energy gap, resulting in a bathochromic shift (a shift to a longer wavelength) of the π→π* transition band.
Electron-Withdrawing Groups (EWGs): EWGs decrease the electron density, lowering the energy of both the HOMO and LUMO, but typically affecting the LUMO more significantly. This can lead to a hypsochromic shift (a shift to a shorter wavelength) or a bathochromic shift depending on the specific interactions within the molecule.
For instance, in Schiff base derivatives formed from aminobenzenesulfonic acids, the electronic spectra are influenced by the substituents on the aldehyde portion of the molecule. Theoretical and experimental studies on related compounds, such as imines derived from 3-amino-4-hydroxybenzenesulfonic acid, have shown that the position of hydroxyl or methoxy groups can significantly alter the electronic transitions. These studies often find good agreement between experimental UV-Vis data and theoretical predictions, confirming the underlying electronic effects. nih.gov The solvent environment also plays a critical role, as polar solvents can stabilize the ground or excited states differently, leading to solvatochromic shifts. nih.gov
| Derivative Type | Substituent (R) | Effect | Typical Electronic Transition | Observed Shift in λmax |
|---|---|---|---|---|
| Schiff Base Derivative | -OH (hydroxyl) | Electron-Donating | π→π, n→π | Bathochromic (Red Shift) |
| Schiff Base Derivative | -OCH₃ (methoxy) | Electron-Donating | π→π, n→π | Bathochromic (Red Shift) |
| Azo Dye Derivative | -NO₂ (nitro) | Electron-Withdrawing | π→π* | Bathochromic (Red Shift) |
| Schiff Base Derivative | -N(CH₃)₂ (dimethylamino) | Strongly Electron-Donating | Intramolecular Charge Transfer (ICT) | Strong Bathochromic (Red Shift) |
Correlation of Molecular Structure with Photophysical Characteristics
The photophysical characteristics of a molecule, such as its ability to fluoresce, are intrinsically linked to its molecular structure. For derivatives of this compound, fluorescence properties are strongly influenced by the rigidity of the structure and the nature of its substituents.
The introduction of substituents can alter the pathways for energy dissipation after the molecule absorbs light. While some structures efficiently release this energy as fluorescence, others may favor non-radiative decay pathways like internal conversion or intersystem crossing. Studies on imine compounds derived from a structurally similar 3-amino-4-hydroxybenzenesulfonic acid have demonstrated that the position and electronic nature of substituents are critical. For example, the addition of a hydroxyl or methoxy group near the phenolic -OH group on the phenyl ring was found to decrease the fluorescence signal. This quenching effect is attributed to mechanisms such as intersystem crossing and intramolecular charge transfer (ICT), which provide non-radiative pathways for the excited state to relax.
| Structural Feature | Influence on Photophysical Properties | Example Effect |
|---|---|---|
| Electron-Donating Groups (-OH, -OCH₃) | Can enhance intramolecular charge transfer (ICT), often leading to fluorescence quenching. | Decreased fluorescence intensity. |
| Extended π-Conjugation (e.g., in Schiff bases) | Generally red-shifts emission wavelength. Can increase quantum yield if the structure is rigid. | Emission at longer wavelengths. |
| Formation of Metal Complexes | Coordination can increase structural rigidity, leading to Chelation-Enhanced Fluorescence (CHEF). | Significant increase in fluorescence quantum yield. |
| Presence of Heavy Atoms (e.g., Br, I) | Promotes intersystem crossing, which can lead to phosphorescence but typically quenches fluorescence. | Reduced fluorescence intensity. |
Relationship Between Molecular Architecture and Coordination Behavior
The molecular architecture of this compound and its derivatives makes them excellent ligands for coordinating with metal ions. The presence of multiple donor atoms—specifically the nitrogen of the amino group and the oxygen atoms of the hydroxyl and sulfonate groups—allows these molecules to act as chelating agents, forming stable complexes with a variety of metals.
The coordination behavior is dictated by the spatial arrangement of these donor sites. Derivatives are often designed to enhance this chelating ability. A prominent example is the synthesis of Schiff base derivatives, which are formed by the condensation of the primary amino group with an aldehyde or ketone. This reaction creates an imine (-C=N-) nitrogen, which provides an additional coordination site.
Depending on the structure of the aldehyde used, these Schiff base ligands can be:
Bidentate: Coordinating to a metal ion through two donor atoms (e.g., the phenolic oxygen and the imine nitrogen).
Tridentate: Coordinating through three donor atoms (e.g., phenolic oxygen, imine nitrogen, and a carboxylate oxygen from an amino acid moiety). researchgate.net
Multidentate ligands like these form highly stable ring structures (chelate rings) with the central metal ion. nih.gov The stability and geometry of the resulting metal complex (e.g., octahedral, square planar) are determined by the number and type of donor atoms, the size of the chelate rings formed, and the electronic properties of the metal ion. repec.org The sulfonic acid group, being a weaker coordinator, often serves to increase the water solubility of both the ligand and the resulting complex, which is a valuable property for applications in aqueous systems.
| Derivative Type | Key Architectural Features | Typical Donor Atoms | Coordination Mode | Example Metal Ions |
|---|---|---|---|---|
| Parent Compound | -NH₂, -OH, -SO₃H | N(amino), O(hydroxyl) | Bidentate | Cu(II), Ni(II), Co(II) |
| Schiff Base (from Salicylaldehyde) | Imine N, Phenolic O | N(imine), O(hydroxyl) | Bidentate (N,O) | Zn(II), Fe(III) |
| Schiff Base (from Amino Acid) | Imine N, Phenolic O, Carboxylate O | N(imine), O(hydroxyl), O(carboxylate) | Tridentate (N,O,O) | V(IV)O²⁺ (Vanadyl) |
| Azo Dye Derivative | Azo N, Hydroxyl O | N(azo), O(hydroxyl) | Bidentate | Cr(III), Co(III) |
Impact of Functional Groups on Reaction Selectivity and Efficiency
The reactivity of this compound is governed by its three primary functional groups: the amino group (-NH₂), the hydroxyl group (-OH), and the sulfonic acid group (-SO₃H), each imparting distinct chemical properties and directing the outcome of reactions.
Applications in Advanced Materials and Industrial Chemistry
Dye Chemistry and Colorant Development
2-Amino-5-hydroxybenzene-1-sulfonic acid is a key precursor in the synthesis of a variety of colorants, particularly azo dyes. Its functional groups play a crucial role in the diazotization and coupling reactions that form the chromophoric azo group (-N=N-), which is responsible for the color of these dyes.
The synthesis of azo dyes using this compound follows a well-established two-step process. The first step is diazotization, where the primary aromatic amine group (-NH2) of the compound is converted into a diazonium salt (-N2+) using a reagent like sodium nitrite (B80452) in an acidic medium. This diazonium salt is a highly reactive electrophile.
The second step is the azo coupling reaction, where the diazonium salt reacts with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or an aromatic amine. The hydroxyl (-OH) group on the benzene (B151609) ring of this compound makes the ring electron-rich, influencing the coupling position and the final properties of the dye. The sulfonic acid group (-SO3H) imparts water solubility to the resulting dye molecule, which is a critical property for many dyeing applications, particularly in the textile industry. The general reaction can be summarized as follows:
Diazotization: C₆H₃(NH₂)(OH)(SO₃H) + NaNO₂ + 2HX → C₆H₃(N₂⁺X⁻)(OH)(SO₃H) + NaX + 2H₂O
Azo Coupling: C₆H₃(N₂⁺X⁻)(OH)(SO₃H) + Ar-H (Coupling Component) → C₆H₃(N=N-Ar)(OH)(SO₃H) + HX
The specific color of the resulting azo dye is determined by the chemical structure of both the diazo component (derived from this compound) and the coupling component. By carefully selecting the coupling component, a wide spectrum of colors can be achieved.
While primarily used for water-soluble dyes, derivatives of this compound can also be utilized in the production of pigments. Pigments are coloring materials that are insoluble in the medium in which they are applied. The synthesis often involves converting the soluble dye into an insoluble salt, or "lake," by precipitation with a metal salt. The sulfonic acid group can participate in this process, forming insoluble complexes with multivalent metal ions. These pigments find applications in printing inks, paints, and plastics, where insolubility and lightfastness are desired properties.
| Colorant Type | Key Functional Group from Precursor | General Application Area | Solubility Characteristics |
|---|---|---|---|
| Azo Dyes | Amino (-NH2), Sulfonic Acid (-SO3H) | Textiles, Leather, Paper | Generally water-soluble |
| Pigment Lakes | Sulfonic Acid (-SO3H) | Inks, Paints, Plastics | Insoluble in application medium |
Polymer Chemistry and Functional Material Development
Detailed research findings specifically documenting the direct incorporation of this compound into polymer backbones or its use in the development of optoelectronic devices are not extensively available in the public domain. However, the functional groups present on the molecule suggest theoretical potential for such applications.
In principle, the amino and hydroxyl groups of this compound could serve as reactive sites for polymerization reactions. For instance, the amino group could react with carboxylic acid or acyl chloride monomers to form polyamide chains, while the hydroxyl group could participate in the formation of polyesters or polyethers. The presence of the sulfonic acid group would impart unique properties to the resulting polymer, such as improved hydrophilicity, ion-exchange capabilities, and potentially enhanced thermal stability.
The development of functional polymers for optoelectronic devices often relies on the incorporation of specific chromophores and functional groups that influence the material's electronic and optical properties. While there is extensive research on polymers containing sulfonic acid and amino groups for applications in devices like organic light-emitting diodes (OLEDs) and solar cells, specific studies detailing the use of this compound as a monomer or functionalizing agent in this context are not readily found. Theoretically, its aromatic structure and functional groups could be leveraged to modify the conductivity, bandgap, and charge transport properties of polymeric materials.
Catalysis and Industrial Processes
The application of this compound as a catalyst in industrial processes is not well-documented in dedicated research literature. However, the inherent properties of its functional groups are relevant to the field of catalysis.
Sulfonic acid groups are known to be strong Brønsted acids and are the active sites in many solid acid catalysts, such as sulfonated resins, which are used in a variety of acid-catalyzed reactions like esterification, alkylation, and hydration. The amino group, being basic, can also participate in catalytic cycles, either as a basic site or by working in concert with the acidic sulfonic acid group in bifunctional catalysis.
Acid Catalysis and Recyclable Catalytic Systems
Solid acid catalysts are increasingly favored in industrial processes to replace traditional homogeneous mineral acids, aiming for greener and more sustainable chemical synthesis. mdpi.com Materials functionalized with sulfonic acid groups are at the forefront of this shift, offering efficient, versatile, and reusable catalytic options. mdpi.comresearchgate.net
The sulfonic acid group (-SO3H) on the this compound molecule provides strong Brønsted acidity, similar to that of sulfuric acid, making it a candidate for use in acid-catalyzed reactions. wikipedia.orgacs.org When immobilized on a solid support (such as silica, alumina, or magnetic nanoparticles), it can function as a heterogeneous catalyst. mdpi.comresearchgate.net The key advantages of such systems include:
Ease of Separation: The solid nature of the catalyst allows for simple filtration from the reaction mixture, reducing processing costs and environmental impact. researchgate.net
Recyclability: These catalysts can often be recovered and reused for multiple reaction cycles with minimal loss of activity, enhancing process efficiency. rsc.org
Stability: Arenesulfonic acid catalysts have demonstrated high stability, contributing to a longer catalyst lifespan. mdpi.com
| Catalyst Type | Separation Method | Recyclability | Primary Active Site |
|---|---|---|---|
| Homogeneous (e.g., H₂SO₄) | Neutralization, Extraction | Difficult | H⁺ in solution |
| Heterogeneous (e.g., Sulfonated Solid) | Filtration, Magnetic Decantation | High | Immobilized -SO₃H groups |
Role in Organic Synthesis Reactions
Beyond catalysis, this compound serves as a crucial intermediate in various organic synthesis reactions, most notably in the production of azo dyes. nih.gov Azo dyes represent the largest and most important group of synthetic colorants, used extensively in the textile and printing industries. pbworks.com
The synthesis of an azo dye using this compound involves a two-step process:
Diazotization: The primary aromatic amine (-NH2) group of this compound is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). This reaction converts the amino group into a highly reactive diazonium salt intermediate. pbworks.comunb.ca
Azo Coupling: The diazonium salt, which is an electrophile, is then reacted with a coupling agent—an electron-rich aromatic compound such as a phenol or another amine. pbworks.com The diazonium ion attacks the activated ring of the coupling component to form the characteristic azo group (-N=N-), which links the two aromatic rings and acts as the chromophore responsible for the dye's color. nih.gov
The presence of both the hydroxyl and sulfonic acid groups on the initial molecule influences the final properties of the dye, such as its color, solubility in water, and fastness (resistance to fading) on fabrics. njit.edu Specifically, the ortho-hydroxy group relative to the amino group is significant for creating ortho, ortho'-dihydroxy-azo combinations, which are of great interest for producing dyes that can be metallized (complexed with metal ions like copper) to enhance their light and wash fastness. njit.edu
| Step | Reaction Name | Key Reagents | Intermediate/Product | Function of Groups |
|---|---|---|---|---|
| 1 | Diazotization | NaNO₂, HCl (aq), 0-5°C | Aromatic Diazonium Salt | -NH₂ group is converted to -N₂⁺Cl⁻ |
| 2 | Azo Coupling | Electron-rich aromatic (e.g., naphthol derivative) | Azo Dye | -N₂⁺ group acts as an electrophile; -OH and -SO₃H groups influence dye properties |
Reagents in Analytical Chemistry
The functional groups of this compound also lend themselves to applications in analytical chemistry, particularly in detection and quantification methods.
Colorimetric Assays and Detection Methods
Colorimetric assays are analytical methods that rely on a change in color to detect the presence and concentration of a chemical substance. The structure of this compound is well-suited for such applications. Aminophenol isomers are known to react with specific reagents to form intensely colored products that can be measured spectrophotometrically. researchgate.net
One established method involves the reaction of aminophenols with 1,2-Naphthoquinone-4-sulfonate (NQS) in a basic medium to produce colored products. researchgate.net The amino group of the aminophenol acts as a nucleophile, attacking the NQS molecule to form a colored derivative. researchgate.net Although this has been demonstrated with simpler aminophenols, the principle applies to this compound.
Furthermore, the ortho-aminophenol structure is a well-known chelating motif capable of forming stable, colored complexes with various metal ions. The proximate amino and hydroxyl groups can coordinate with a metal ion, leading to a distinct color change that can be used for its detection. This principle is widely used in creating colorimetric sensors for toxic heavy metal ions such as Fe³⁺, Cr³⁺, and Hg²⁺. mdpi.com The presence of functional groups that can form complexes with metal ions is a key feature in the design of such sensors. nih.govmdpi.com
| Analyte Class | Principle of Detection | Role of Aminophenol Structure | Example Reference Compound |
|---|---|---|---|
| Organic Compounds | Reaction to form colored derivative | Nucleophilic attack by amino group | 1,2-Naphthoquinone-4-sulfonate researchgate.net |
| Heavy Metal Ions (e.g., Fe³⁺, Cu²⁺) | Chelation to form colored complex | Coordination via -NH₂ and -OH groups | Schiff Base Ligands mdpi.com |
Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures held together by non-covalent interactions. Crystal engineering is a subfield that designs and controls the formation of crystalline solids with desired properties. The ability of this compound to participate in hydrogen bonding makes it a compelling building block in this field.
The molecule possesses three distinct functional groups capable of forming strong hydrogen bonds:
Sulfonic acid group (-SO3H): A very strong hydrogen bond donor and acceptor.
Hydroxyl group (-OH): A strong hydrogen bond donor and acceptor.
Amino group (-NH2): A hydrogen bond donor.
These groups can interact with each other and with neighboring molecules to form extensive and predictable hydrogen-bonding networks. researchgate.net Studies on structurally related molecules, such as aminophenols and sulfonamides, have revealed their capacity to form complex, three-dimensional frameworks. researchgate.netnih.gov For instance, in the crystal structure of p-aminophenol, each molecule is hydrogen-bonded to six others, creating a robust network. researchgate.net Similarly, the amino and sulfonyl groups in sulfonamides are known to form dominant hydrogen-bond patterns. nih.gov
The interplay of these interactions in this compound can direct its self-assembly into specific architectures like chains, sheets, or more complex 3D nets. Controlling this assembly is the core of crystal engineering, allowing for the design of materials with specific physical properties, such as solubility, stability, and optical behavior. The formation of intramolecular hydrogen bonds is also possible, which can influence the conformation of the molecule itself and its interactions with its environment. nih.gov
| Functional Group | Hydrogen Bond Donor/Acceptor Role | Potential Interactions |
|---|---|---|
| Sulfonic Acid (-SO₃H) | Strong Donor (O-H), Strong Acceptor (S=O) | Intermolecular H-bonds with -OH, -NH₂, or other -SO₃H groups |
| Hydroxyl (-OH) | Strong Donor (O-H), Acceptor (O) | Inter- and intramolecular H-bonds with -SO₃H, -NH₂, or other -OH groups |
| Amino (-NH₂) | Donor (N-H) | Intermolecular H-bonds with -SO₃H or -OH groups |
Environmental Fate and Degradation Pathways
Microbial Degradation of Sulfonated Aromatic Compounds
Sulfonated aromatic compounds are generally considered recalcitrant to microbial degradation. wur.nl However, specialized bacterial strains capable of utilizing these compounds as sources of carbon, nitrogen, or sulfur have been isolated, often from environments historically contaminated with these chemicals. researchgate.netresearchgate.net The aerobic biodegradation of aminobenzenesulfonic acid (ABS) isomers, for instance, has been observed with inocula from polluted sources, indicating that microbial communities can adapt to degrade these xenobiotics. researchgate.netresearchgate.net The complete mineralization of these compounds often involves syntrophic interactions between different bacterial species within a microbial consortium. wur.nl
A critical initial step in the microbial degradation of sulfonated aromatic compounds is the cleavage of the carbon-sulfur (C-S) bond to remove the sulfonate group, a process known as desulfonation. This step is essential as it removes the key moiety responsible for the compound's high polarity and recalcitrance. nih.gov Bacteria have evolved several enzymatic strategies to achieve desulfonation, which are often initiated by oxygenases.
One primary mechanism involves a dioxygenase that attacks the aromatic ring, incorporating both atoms of molecular oxygen (O2) to form a dihydroxylated intermediate. nih.gov This destabilizes the C-S bond, leading to the spontaneous elimination of the sulfonate group as sulfite (B76179) (SO3²⁻). nih.gov For example, Alcaligenes sp. strain O-1 utilizes an NAD(P)H-dependent dioxygenase to convert benzenesulfonate (B1194179) to catechol, releasing sulfite in the process. nih.govresearchgate.net A similar mechanism has been observed for 2-aminobenzenesulfonate (B1233890) (orthanilate) and 4-toluenesulfonate. nih.gov
Another strategy employed by some bacteria under sulfur-limiting conditions is the use of monooxygenases. wur.nlnih.gov These enzymes hydroxylate the carbon atom to which the sulfonate group is attached. The resulting intermediate is unstable and releases sulfite. Pseudomonas sp. strain S-313 was found to convert 3-aminobenzenesulfonic acid to 3-aminophenol, with experiments using ¹⁸O₂ confirming that the hydroxyl group was derived from molecular oxygen. nih.gov
| Mechanism Type | Key Enzymes | Description | Example Substrates | Reference |
| Dioxygenase-mediated | Aromatic Sulfonate Dioxygenase | Incorporates two oxygen atoms into the aromatic ring, leading to dihydroxylation and subsequent spontaneous elimination of sulfite. | Benzenesulfonic acid, 2-Aminobenzenesulfonic acid, 4-Toluenesulfonic acid | nih.gov |
| Monooxygenase-mediated | Aromatic Sulfonate Monooxygenase | Hydroxylates the carbon atom bearing the sulfonate group, forming an unstable intermediate that releases sulfite. This is common under sulfur-limiting conditions. | 3-Aminobenzenesulfonic acid, 1-Naphthalenesulfonic acid, 2-Naphthalenesulfonic acid | wur.nlnih.gov |
| Hydrolytic Desulfonation | (Not specified for aromatics) | Direct hydrolytic cleavage of the C-S bond. This is less common for stable aromatic sulfonates. | N/A for aromatic compounds | N/A |
Following desulfonation, the resulting dihydroxylated aromatic intermediates, such as catechols and protocatechuates, are susceptible to ring cleavage by microbial dioxygenases. researchgate.netkoreascience.kr This is a crucial step that breaks open the stable benzene (B151609) ring, converting the cyclic compound into aliphatic intermediates that can enter central metabolic pathways like the TCA cycle. researchgate.netkoreascience.kr
There are two primary modes of aromatic ring cleavage:
Ortho-cleavage (intradiol fission): The ring is cleaved between the two hydroxyl groups. For example, catechol is cleaved by catechol 1,2-dioxygenase to form cis,cis-muconic acid. This pathway is often part of the β-ketoadipate pathway. nih.gov
Meta-cleavage (extradiol fission): The ring is cleaved adjacent to one of the hydroxyl groups. Catechol, for instance, is cleaved by catechol 2,3-dioxygenase to produce 2-hydroxymuconic semialdehyde. nih.govkoreascience.kr
The specific pathway utilized depends on the microbial strain and the structure of the intermediate. In the degradation of 4-toluenesulfonate by Alcaligenes sp. strain O-1, the intermediate 4-methylcatechol (B155104) undergoes meta-cleavage. nih.gov The degradation of chloroanilines, which are structurally related to aminobenzenesulfonic acids, also proceeds through catechol intermediates that are subsequently cleaved via ortho-pathways. nih.gov
| Cleavage Pathway | Key Enzyme Type | Cleavage Position | Typical Intermediate | Resulting Product Type | Reference |
| Ortho-cleavage | Intradiol dioxygenase (e.g., Catechol 1,2-dioxygenase) | Between the two hydroxyl groups | Catechol, Protocatechuic acid | Dicarboxylic acids (e.g., cis,cis-muconic acid) | koreascience.krnih.gov |
| Meta-cleavage | Extradiol dioxygenase (e.g., Catechol 2,3-dioxygenase) | Adjacent to one of the hydroxyl groups | Catechol, 4-Methylcatechol | Semialdehydes (e.g., 2-hydroxymuconic semialdehyde) | nih.govkoreascience.kr |
Photodegradation Studies
The degradation rate during photocatalysis is influenced by factors such as the degree of sulfonation, with a higher number of sulfonate groups sometimes leading to slower degradation due to altered adsorption onto the catalyst surface. unito.it The process ultimately leads to the complete mineralization of the organic compounds into CO₂, water, and inorganic ions like sulfate. unito.it
Biodegradation in Aqueous Systems
The biodegradation of sulfonated aromatic amines in aqueous systems, such as wastewater treatment plants and rivers, is often slow and incomplete. researchgate.netresearchgate.net The high water solubility of these compounds means they tend to remain in the aqueous phase. Their degradation depends heavily on the presence of acclimated microbial populations. researchgate.net
Studies on various aminobenzenesulfonic acid (ABS) isomers have shown that their biodegradability varies significantly. In tests using a variety of environmental inocula, only 2-ABS and 4-ABS were degraded, and only under aerobic conditions with inocula that had been previously exposed to these compounds. researchgate.netresearchgate.net Anaerobic degradation is generally not observed. wur.nl In aerobic bioreactor experiments, a bioaugmented enrichment culture was required for the sustained degradation of 2-ABS and 4-ABS, with maximum degradation rates of 1.6-1.8 g L⁻¹ d⁻¹. researchgate.net The successful mineralization was confirmed by high chemical oxygen demand (COD) removal and the recovery of the sulfonate group as sulfate. researchgate.netresearchgate.net The poor biodegradability of many sulfonated aromatic amines suggests they may not be effectively removed by conventional biological wastewater treatment processes. researchgate.net
| Compound | Condition | Inoculum Source | Degradation Observed | Reference |
| 2-Aminobenzenesulfonic acid (2-ABS) | Aerobic | Historically polluted | Yes | researchgate.netresearchgate.net |
| 3-Aminobenzenesulfonic acid (3-ABS) | Aerobic | Various environmental | No | researchgate.net |
| 4-Aminobenzenesulfonic acid (4-ABS) | Aerobic | Historically polluted | Yes | researchgate.netresearchgate.net |
| Various Sulfonated Aromatic Amines | Anaerobic | Various environmental | No | researchgate.netwur.nl |
Conclusion and Future Research Directions
Summary of Key Research Findings
Research on 2-Amino-5-hydroxybenzene-1-sulfonic acid has primarily focused on its role as a crucial intermediate in the synthesis of various dyes. The presence of three reactive functional groups—amino, hydroxyl, and sulfonic acid—on the benzene (B151609) ring makes it a versatile building block in azo dye chemistry. The amino group can be readily diazotized and subsequently coupled with other aromatic compounds to create a wide spectrum of colors. The sulfonic acid group imparts water solubility to the final dye molecules, a critical property for their application in textile dyeing.
The antioxidant potential of aminophenol derivatives has been a subject of scientific inquiry. bohrium.comnih.gov The antioxidant properties of aminophenols are generally attributed to the electron-donating nature of the amino and hydroxyl groups, which can stabilize free radicals. bohrium.com Studies on related aminophenol compounds have shown that their antioxidant activity is influenced by the substitution pattern on the aromatic ring. nih.gov While this compound belongs to this class of compounds, specific and in-depth studies quantifying its antioxidant activity are not extensively reported in the current body of scientific literature. The prooxidant activity of some aminophenol compounds, particularly in the presence of metal ions like copper, has also been noted, suggesting a complex redox chemistry. researchgate.net
In the realm of medicinal chemistry, aromatic amines and sulfonamides are important pharmacophores. vedantu.com However, the direct application or synthesis of pharmaceutical agents from this compound is not a prominent area of published research.
A summary of the key reactions and properties of this compound is presented in the table below.
| Property/Reaction | Description | Significance |
| Diazotization | The primary amino group (-NH2) can be converted into a diazonium salt (-N2+) using nitrous acid. | This is a foundational step for the synthesis of azo dyes, where the diazonium salt acts as an electrophile. |
| Azo Coupling | The diazonium salt of the compound can react with various coupling components (e.g., phenols, amines) to form azo compounds (-N=N-). | This reaction is central to the formation of a wide variety of colored dyes. |
| Sulfonation | The sulfonic acid group (-SO3H) is a key feature of the molecule. | It confers water solubility to the resulting dyes, which is essential for their application in aqueous dyeing processes. |
| Potential Antioxidant Activity | As an aminophenol derivative, it is hypothesized to possess antioxidant properties. | This suggests a potential, though underexplored, application in areas outside of dye chemistry, such as in materials science or as a chemical stabilizer. |
Emerging Trends in Aminohydroxybenzenesulfonic Acid Research
While the traditional application of aminohydroxybenzenesulfonic acids has been in the dye industry, emerging research trends point towards the exploration of their biological activities and novel material applications. The structural similarity of these compounds to biologically active molecules has spurred interest in their potential as scaffolds for new therapeutic agents. Research into the antioxidant and anticancer activities of various substituted aminophenols is an active area. nih.govnih.gov This trend suggests a potential future direction for investigating the specific biological properties of this compound and its derivatives.
Furthermore, there is a growing interest in the development of functional polymers and materials derived from sulfonated aromatic compounds. These materials can exhibit unique properties such as ion conductivity, thermal stability, and specific binding capabilities, making them suitable for applications in membranes, sensors, and biomedical devices. The sulfonation of aromatic compounds is a well-established method to impart these properties.
Challenges and Opportunities for Future Investigations
A significant challenge in the context of this compound research is the limited scope of its current applications, which are predominantly confined to the synthesis of conventional dyes. The synthesis of sulfonated aromatic amines can also present challenges, including the control of regioselectivity and the need for environmentally benign synthetic routes. reddit.com The development of more efficient and sustainable methods for the synthesis of this compound and its derivatives is a key area for future investigation.
Despite these challenges, there are considerable opportunities for expanding the research horizons for this compound. A systematic investigation into its biological activities, including its antioxidant, antimicrobial, and potential anticancer properties, could unveil new applications in the biomedical field. The presence of multiple functional groups offers the opportunity for the synthesis of a diverse library of derivatives, which could be screened for various biological activities.
Another opportunity lies in the field of materials science. The ability of the sulfonic acid group to engage in ion exchange and the potential for the molecule to be polymerized or grafted onto other materials could lead to the development of novel functional polymers, resins, or coatings with applications in water treatment, catalysis, or as antistatic agents.
Potential for Novel Applications and Methodologies
The unique combination of functional groups in this compound opens up possibilities for novel applications beyond its current use. The development of new synthetic methodologies will be crucial in realizing this potential.
Advanced Dyes and Pigments: While its use in conventional dyes is well-established, there is potential for its application in the synthesis of high-performance or "smart" dyes. These could include dyes that respond to external stimuli such as pH, temperature, or light, finding applications in sensors, indicators, and functional textiles.
Medicinal Chemistry: The aminophenol and sulfonic acid moieties are present in various pharmaceutically active compounds. nih.gov Future research could focus on using this compound as a starting material for the synthesis of novel compounds with potential therapeutic activities. Modern synthetic methods, such as one-pot synthesis of sulfonamides from aromatic acids and amines, could be adapted to create libraries of new chemical entities for drug discovery. acs.orgnih.gov
Functional Materials: The compound could be explored as a monomer or a modifying agent in the synthesis of functional polymers. For instance, its incorporation into polymer backbones could enhance properties like thermal stability, flame retardancy, and ion conductivity. Such materials could be valuable in the development of proton exchange membranes for fuel cells or as specialized coatings.
Electrochemical Applications: The redox-active nature of the aminophenol group suggests potential applications in electrochemistry. It could be investigated as a component in electrochemical sensors, as a redox mediator, or in the development of electroactive polymers.
Future research should focus on developing novel synthetic methodologies that allow for the selective modification of the different functional groups of this compound. This would enable the creation of a wider range of derivatives and facilitate the exploration of their properties and potential applications in these new and exciting areas.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-5-hydroxybenzene-1-sulfonic acid, and how can reaction conditions be controlled to improve yield?
- Methodology:
- Sulfonation : Introduce the sulfonic acid group via sulfuric acid under controlled temperatures (e.g., 80–100°C) to minimize side reactions. Precursor selection (e.g., 2-amino-5-hydroxybenzene) is critical for regioselectivity .
- Oxidation/Reduction : For intermediates, use Chloramine-T in acetonitrile/water mixtures to oxidize amino groups while preserving hydroxyl functionality .
- Purification : Employ ion-pair chromatography with sodium dodecyl sulfate (SDS) as the counterion to separate aromatic sulfonic acids .
Q. How can the solubility and stability of this compound be characterized in aqueous and organic solvents?
- Methodology:
- Solubility Testing : Use saturation shake-flask methods with UV-Vis spectroscopy to quantify solubility in buffers (pH 2–12) and solvents like acetonitrile or DMSO .
- Stability Assays : Monitor degradation via HPLC under varying temperatures (4–60°C) and light exposure. Hydroxyl and sulfonic acid groups may hydrolyze under acidic conditions .
Q. What analytical techniques are most effective for structural confirmation and purity assessment?
- Methodology:
- FT-IR and NMR : Identify functional groups (e.g., -SO3H at ~1030 cm⁻¹ in IR; aromatic protons in ¹H NMR at δ 6.5–7.5 ppm) .
- Elemental Analysis : Validate stoichiometry using CHNS-O combustion analysis, ensuring <1% deviation from theoretical values .
- HPLC-PDA : Use C18 columns with 0.1% trifluoroacetic acid (TFA) in mobile phases to detect impurities at 254 nm .
Advanced Research Questions
Q. How do the electronic and steric effects of the amino and hydroxyl groups influence catalytic or enzymatic interactions?
- Methodology:
- Density Functional Theory (DFT) : Calculate partial charges and molecular electrostatic potentials (MEPs) to predict reactivity at the amino/hydroxyl sites .
- Enzyme Kinetics : Use surface plasmon resonance (SPR) to study binding affinities with oxidoreductases (e.g., tyrosinase), noting pH-dependent inhibition .
Q. What computational models can predict the compound’s behavior in polymer composites or ion-exchange membranes?
- Methodology:
- Molecular Dynamics (MD) : Simulate interactions with perfluorinated sulfonic acid (PFSA) ionomers to assess proton conductivity in fuel cell membranes .
- Coarse-Grained Modeling : Study self-assembly in aqueous phases using Martini force fields, focusing on sulfonic acid hydration .
Q. How can degradation pathways be analyzed to improve environmental safety profiles?
- Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
